

Unveiling 11-O-Methylpseurotin A: A Fungal Metabolite from *Aspergillus fumigatus*

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Compound of Interest

Compound Name: 11-O-Methylpseurotin A

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin family of natural products, characterized by a unique spirocyclic γ -lactam core structure.[1] First isolated from *Aspergillus fumigatus*, this compound has garnered scientific interest due to its specific biological activity.[2][3] This technical guide provides a comprehensive overview of the discovery, isolation, biological activity, and potential mechanisms of action of **11-O-Methylpseurotin A**, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Physicochemical Properties

A clear understanding of the physicochemical properties of **11-O-Methylpseurotin A** is fundamental for its study and application. Key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₃ H ₂₇ NO ₈	[4]
Molecular Weight	445.46 g/mol	[4]
Appearance	White solid	[2]
Solubility	Soluble in DMSO, methanol, and ethanol	[2]
Purity	>95.0% by HPLC	[2]
Storage	Store at -20°C	[2]

Discovery and Isolation from *Aspergillus fumigatus*

11-O-Methylpseurotin A was identified as a natural product from a marine-derived strain of *Aspergillus fumigatus*.^[3] While quantitative yield data for **11-O-Methylpseurotin A** from fungal fermentations are not extensively reported in the available literature, the production of the related compound, Pseurotin A, has been shown to be influenced by culture conditions, such as zinc concentration, and genetic modifications of the producing strain.^[5]

Experimental Protocol: Isolation and Purification

The following is a generalized protocol for the isolation and purification of **11-O-Methylpseurotin A** from *Aspergillus fumigatus* culture.

1. Fungal Fermentation:

- Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Malt Extract Broth) with a pure culture of *Aspergillus fumigatus*.
- Incubation: Incubate the culture for 7-14 days at 28°C with shaking (150 rpm) to allow for fungal growth and secondary metabolite production.

2. Extraction:

- Separate the fungal mycelium from the culture broth by filtration.

- Extract the culture filtrate three times with an equal volume of ethyl acetate.
- Extract the mycelium with methanol, followed by partitioning the methanol extract with ethyl acetate.
- Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

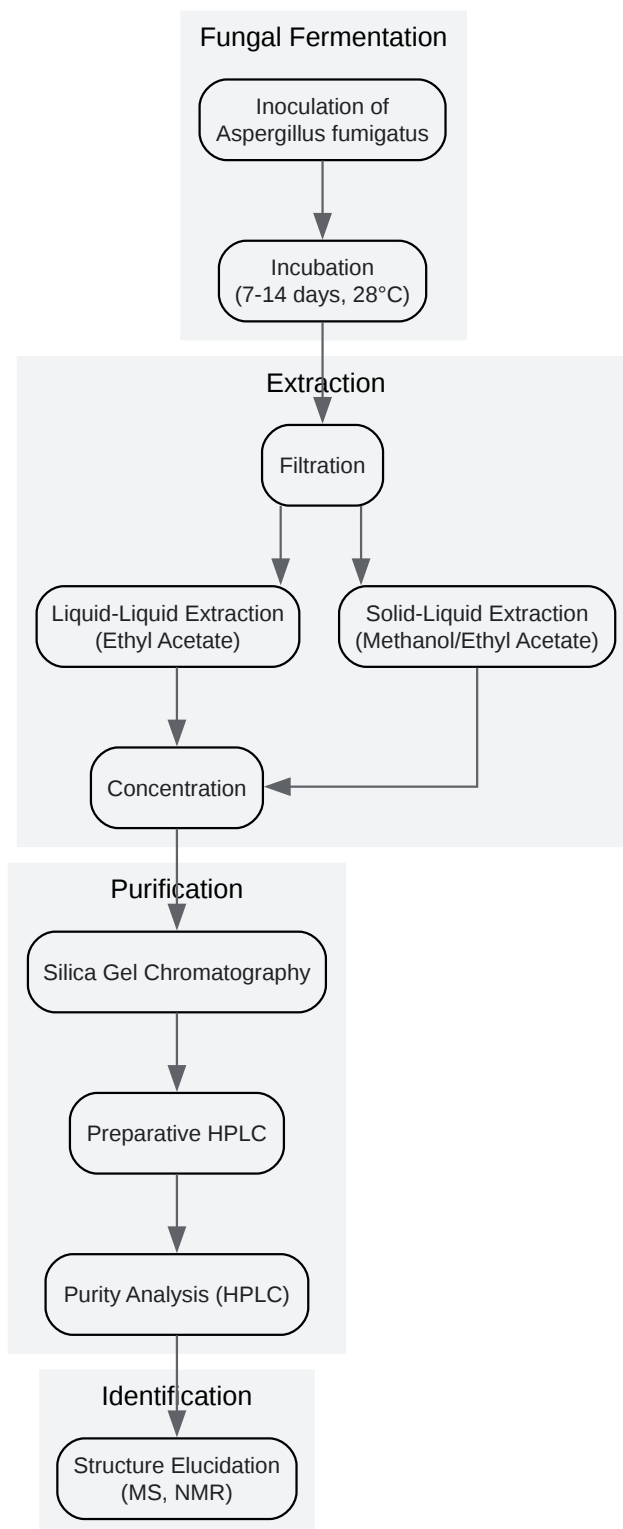
3. Chromatographic Purification:

- Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate followed by ethyl acetate/methanol) to fractionate the components.
- Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing **11-O-Methylpseurotin A** using a reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of methanol in water).
- Purity Analysis: Analyze the purified compound for purity using analytical HPLC coupled with a UV detector.

4. Structure Elucidation:

- Confirm the identity of the purified **11-O-Methylpseurotin A** using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isolation and Purification Workflow



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Caption: A generalized workflow for the isolation and purification of **11-O-Methylpseurotin A**.

Biological Activity and Mechanism of Action

The primary reported biological activity of **11-O-Methylpseurotin A** is its selective inhibition of a Hof1 deletion strain of the yeast *Saccharomyces cerevisiae*.^[6] The Hof1 protein is a key regulator of cytokinesis, playing a role in the coordination of actomyosin ring contraction and septum formation.^{[5][7]} This selective activity suggests that **11-O-Methylpseurotin A** may target pathways related to cell division and cytokinesis.

Experimental Protocol: *Saccharomyces cerevisiae* Deletion Strain Bioassay

This protocol describes a method for screening the activity of **11-O-Methylpseurotin A** against a *Saccharomyces cerevisiae* strain with a deletion of the HOF1 gene.

1. Strain and Culture Preparation:

- Use a *Saccharomyces cerevisiae* strain with a confirmed deletion of the HOF1 gene (e.g., from the Yeast Knockout Collection) and its corresponding wild-type parent strain (e.g., BY4741).
- Grow yeast strains in appropriate liquid medium (e.g., YPD) overnight at 30°C with shaking.

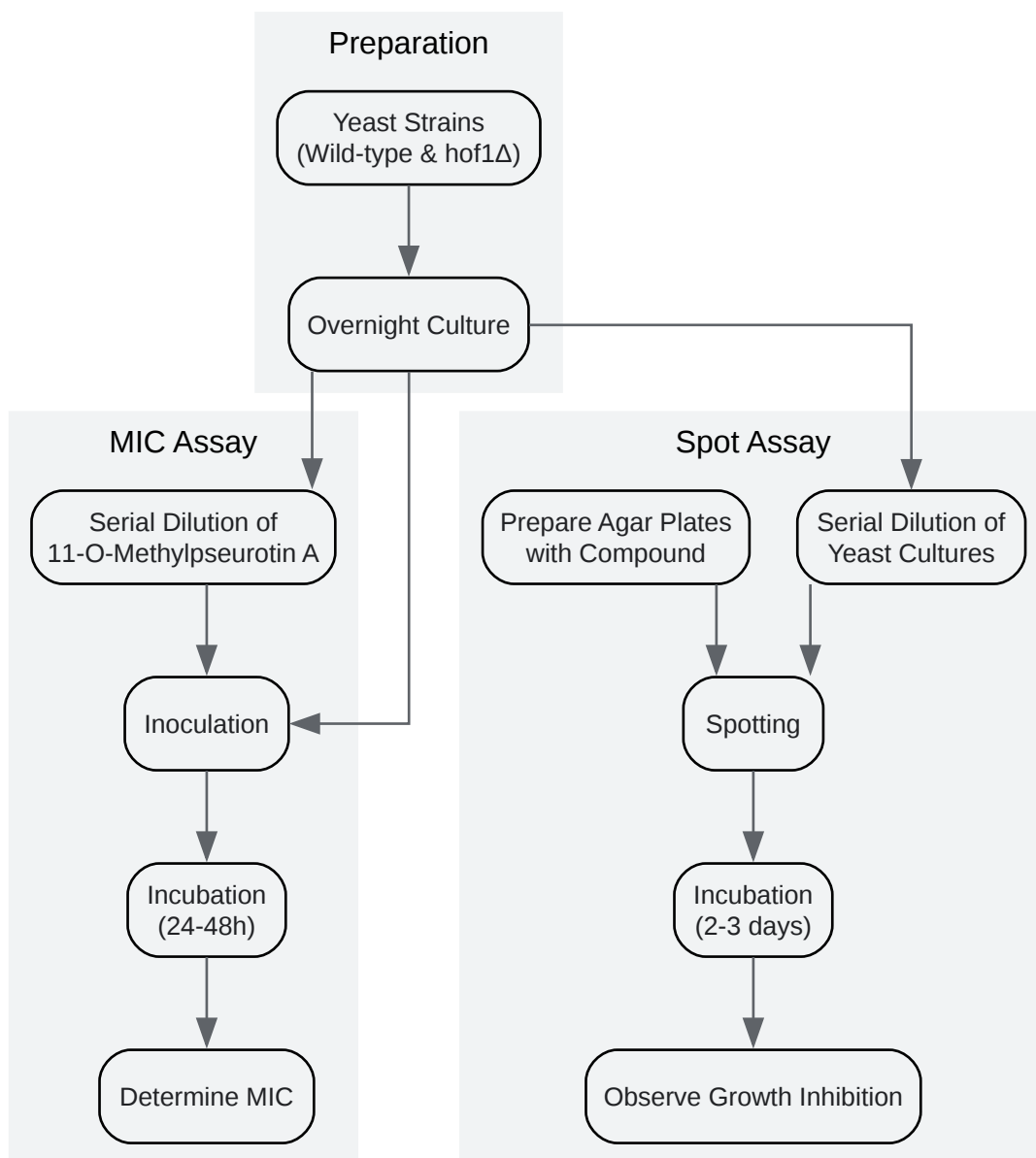
2. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):

- Prepare a 96-well microtiter plate with serial dilutions of **11-O-Methylpseurotin A** in liquid medium. Include a solvent control (e.g., DMSO) and a no-drug control.
- Adjust the overnight yeast cultures to a starting OD₆₀₀ of 0.05-0.1 in fresh medium.
- Inoculate each well of the microtiter plate with the yeast suspension.
- Incubate the plate at 30°C for 24-48 hours.
- Determine the MIC as the lowest concentration of the compound that visibly inhibits yeast growth.

3. Spot Assay (Qualitative Growth Inhibition):

- Prepare agar plates (e.g., YPD agar) containing different concentrations of **11-O-Methylpseurotin A** and a control plate with solvent only.
- Prepare serial dilutions of the overnight yeast cultures (e.g., 10^{-1} , 10^{-2} , 10^{-3} , 10^{-4}).
- Spot 5 μL of each dilution onto the agar plates.
- Incubate the plates at 30°C for 2-3 days and observe for differences in growth between the wild-type and the *hof1 Δ* strain.

S. cerevisiae Bioassay Workflow



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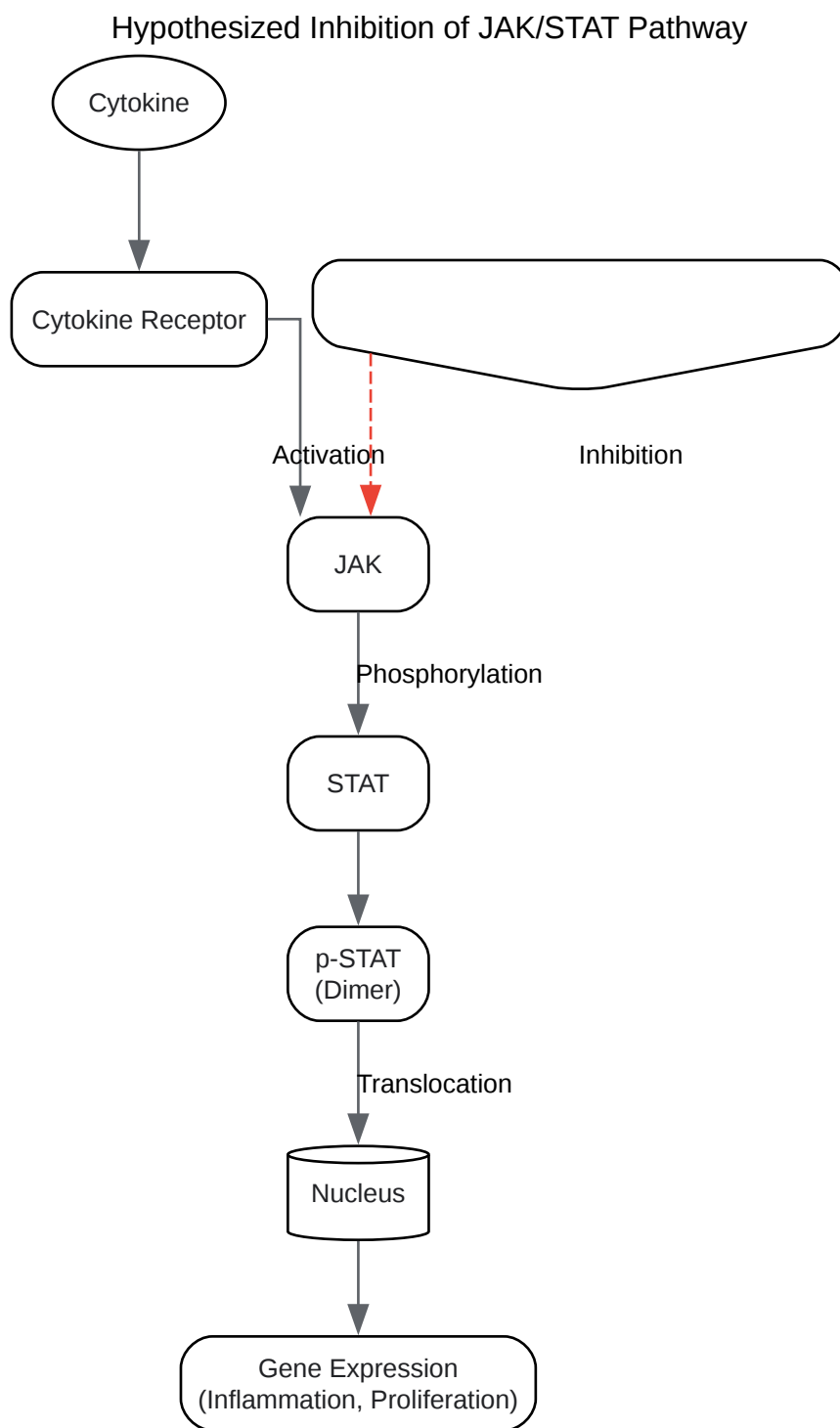
Caption: Workflow for assessing the biological activity of **11-O-Methylpseurotin A** against *S. cerevisiae*.

Potential Signaling Pathway Interactions

While direct studies on the interaction of **11-O-Methylpseurotin A** with mammalian signaling pathways are limited, research on related pseurotins provides valuable insights into potential mechanisms of action, particularly concerning anti-inflammatory effects.

Inhibition of the JAK/STAT Pathway

Studies have shown that natural pseurotins, specifically Pseurotin A and Pseurotin D, can inhibit the proliferation and inflammatory responses in macrophages through the inactivation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. [8] This inhibition was associated with the downregulation of STAT3 phosphorylation. [8] Given the structural similarity, it is plausible that **11-O-Methylpseurotin A** may also exert its biological effects through modulation of this critical signaling cascade.

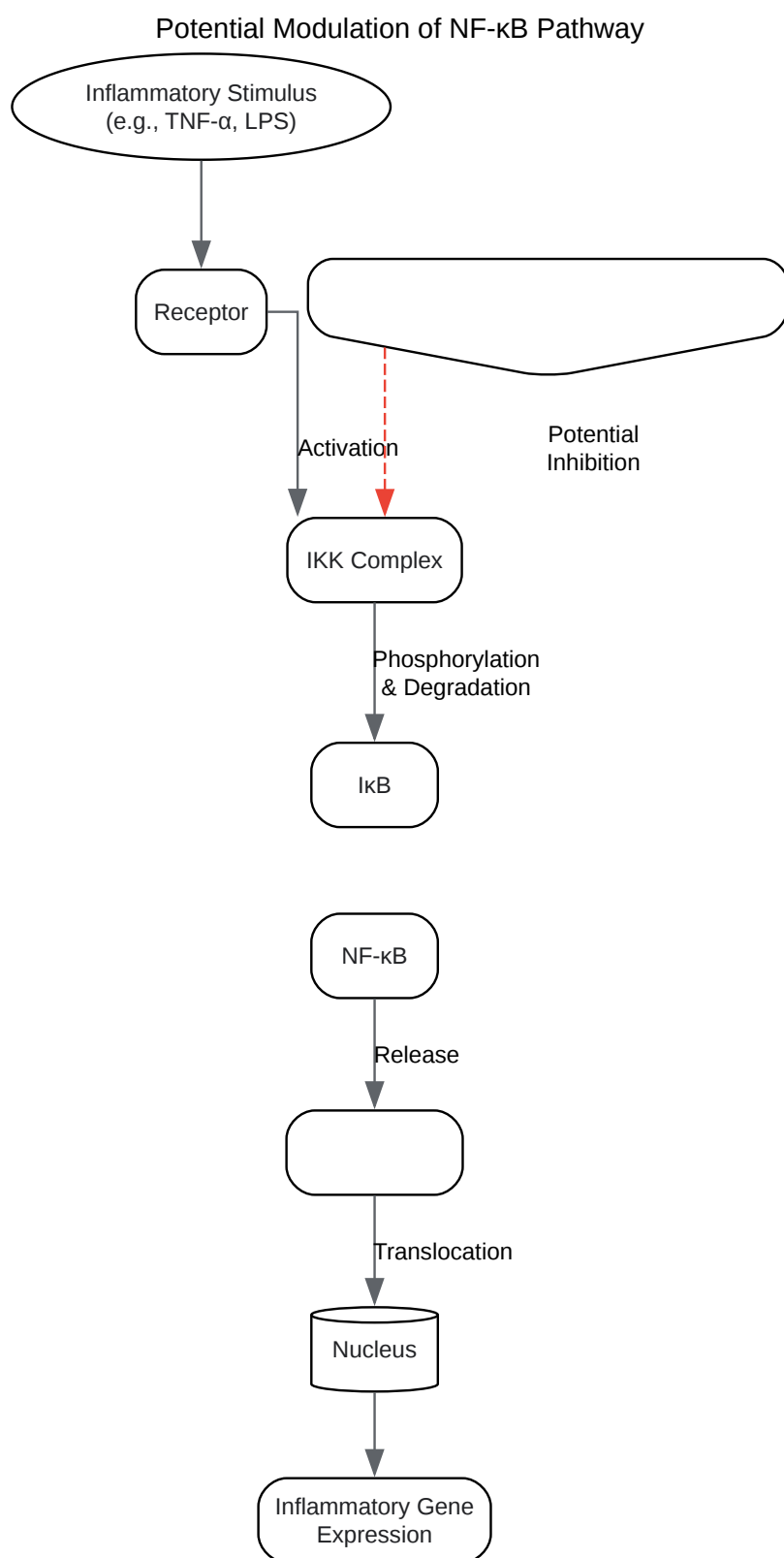


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Caption: A simplified diagram of the hypothesized inhibition of the JAK/STAT signaling pathway by **11-O-Methylpseurotin A**.

Potential Modulation of the NF- κ B Pathway

The nuclear factor-kappa B (NF- κ B) signaling pathway is another central regulator of inflammation. Many natural products with anti-inflammatory properties have been shown to inhibit NF- κ B activation.[9][10] Although direct evidence for the effect of **11-O-Methylpseurotin A** on this pathway is currently unavailable, its potential anti-inflammatory activity, inferred from the activity of other pseurotins, suggests that the NF- κ B pathway is a relevant target for future investigation.



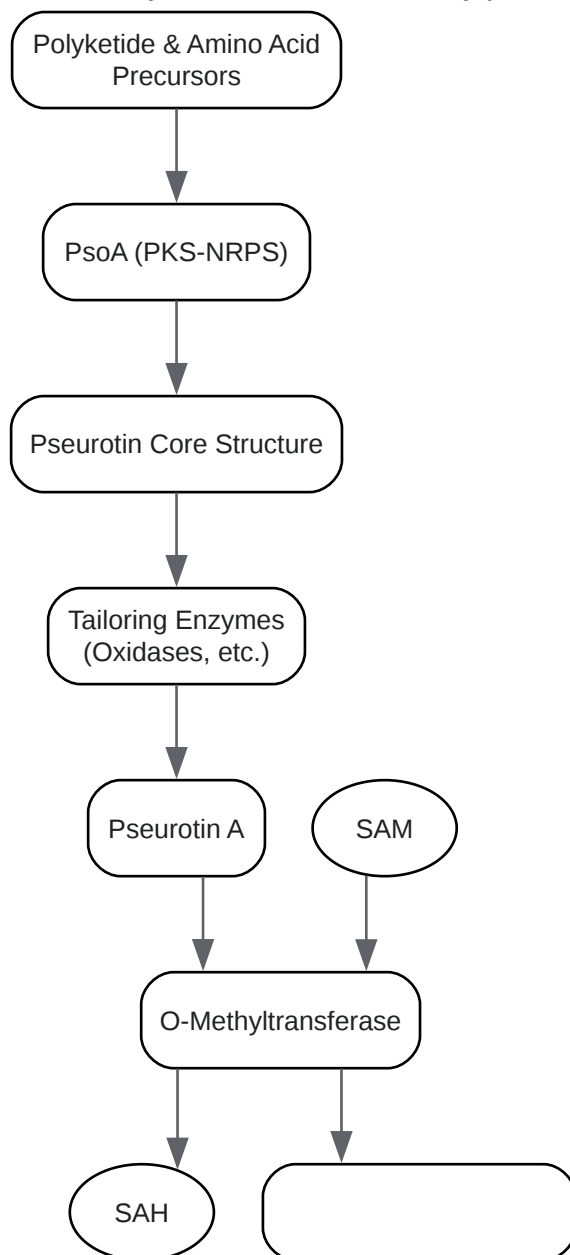
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Caption: A diagram illustrating a potential point of intervention for **11-O-Methylpseurotin A** in the NF- κ B signaling pathway.

Biosynthesis of 11-O-Methylpseurotin A

11-O-Methylpseurotin A belongs to the pseurotin family of fungal metabolites, which are biosynthesized via a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[3] The core structure is assembled by the hybrid enzyme PsoA. A series of tailoring enzymes, including oxidases and methyltransferases encoded by the pso gene cluster, then modify this core to generate the diverse array of pseurotin derivatives.[2][11] The biosynthesis of Pseurotin A is the most extensively studied in this family. The formation of **11-O-Methylpseurotin A** is proposed to be a late-stage modification of Pseurotin A, involving the enzymatic O-methylation of the hydroxyl group at the C-11 position, catalyzed by a specific O-methyltransferase using S-adenosyl methionine (SAM) as the methyl donor.[3]

Proposed Biosynthesis of 11-O-Methylpseurotin A



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Caption: A simplified overview of the proposed biosynthetic pathway of **11-O-Methylpseurotin A**.

Conclusion and Future Directions

11-O-Methylpseurotin A, a metabolite from *Aspergillus fumigatus*, presents an interesting profile with its selective activity against a *Saccharomyces cerevisiae* strain deficient in the

cytokinesis-related protein Hof1. While its direct effects on mammalian cells are yet to be fully elucidated, the known anti-inflammatory properties of the pseurotin family, particularly their ability to inhibit the JAK/STAT pathway, suggest a promising avenue for future research. Further investigation is warranted to determine the precise molecular targets of **11-O-Methylpseurotin A**, to explore its potential effects on other key inflammatory pathways such as NF- κ B, and to optimize its production from fungal sources. Such studies will be crucial in evaluating the therapeutic potential of this intriguing natural product.

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